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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553 Get Quote

For Immediate Release

This guide provides a comprehensive analysis of ACP-319, a second-generation, selective

inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), and its validation in various cancer

models. Primarily investigated in combination with the Bruton's tyrosine kinase (BTK) inhibitor

acalabrutinib, ACP-319 has shown activity in preclinical models of aggressive lymphomas and

clinical trials for relapsed/refractory B-cell malignancies. This document is intended for

researchers, scientists, and drug development professionals, offering a detailed comparison

with alternative PI3K inhibitors and supporting experimental data.

Executive Summary
ACP-319 targets the PI3Kδ signaling pathway, a critical component of the B-cell receptor

(BCR) pathway that is frequently dysregulated in B-cell cancers. While showing dose-

dependent antitumor activity as a monotherapy in early clinical studies, its most significant

validation comes from its synergistic effects when combined with the BTK inhibitor

acalabrutinib. This combination therapy has demonstrated notable efficacy in patients with non-

germinal center B-cell (non-GCB) diffuse large B-cell lymphoma (DLBCL), a historically difficult-

to-treat subtype. However, further development of ACP-319 is not currently planned. This guide

presents the available data to inform future research and development in the field of targeted

cancer therapy.
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Preclinical Efficacy: In Vitro IC50 Values of PI3K
Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various

PI3K inhibitors across different lymphoma and leukemia cell lines. This data provides a

comparative view of their potency.
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Drug Target(s) Cell Line
Cancer
Type

IC50 (nM) Reference

ACP-319 PI3Kδ TMD8 ABC DLBCL
Data not

available

OCI-Ly-10 ABC DLBCL
Data not

available

JEKO1
Mantle Cell

Lymphoma

Data not

available

REC1
Mantle Cell

Lymphoma

Data not

available

Idelalisib PI3Kδ Various
Follicular

Lymphoma
19 [1]

MEC1

Chronic

Lymphocytic

Leukemia

20,400 [2]

CLL PBMCs

Chronic

Lymphocytic

Leukemia

2.9 [2]

Duvelisib PI3Kδ/γ Various
B-cell

malignancies

2.5 (for

PI3Kδ)
[3][4][5]

Jurkat
T-cell

Leukemia
1,900 [6]

Umbralisib PI3Kδ/CK1ε Various

Hematologica

l

Malignancies

22.2 (EC50) [7]

Note: Direct IC50 values for ACP-319 in the specified lymphoma cell lines were not publicly

available in the reviewed literature.
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Clinical Efficacy: Acalabrutinib and ACP-319
Combination Therapy
The following table presents the clinical efficacy of acalabrutinib in combination with ACP-319
in a Phase 1/2 study (NCT02328014) involving patients with relapsed/refractory B-cell non-

Hodgkin lymphoma.[3][6]

Cancer Subtype Treatment
Overall Response
Rate (ORR)

Complete
Response (CR)
Rate

non-GCB DLBCL

Acalabrutinib (100 mg

BID) + ACP-319 (50

mg BID)

63% 25%

GCB DLBCL

Acalabrutinib (100 mg

BID) + ACP-319 (50

mg BID)

0% 0%

Preclinical Survival Study: CLL Mouse Model
In a preclinical study using a chronic lymphocytic leukemia (CLL) mouse model, the

combination of acalabrutinib and ACP-319 demonstrated a significant survival advantage over

single-agent therapy.

Treatment Group Median Survival (days from cell injection)

Vehicle ~32

Acalabrutinib ~36

ACP-319 ~36

Acalabrutinib + ACP-319 55.5

Experimental Protocols
Preclinical In Vitro Lymphoma Cell Line Studies
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Objective: To evaluate the in vitro activity of acalabrutinib and ACP-319, alone and in

combination, on the proliferation and signaling pathways of aggressive lymphoma cell lines.

Cell Lines:

Activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL): TMD8, OCI-Ly-10[8]

Mantle cell lymphoma (MCL): JEKO1, REC1[8]

Methodology:

Cell Culture: Cells were cultured in appropriate media and conditions as per standard

protocols for each cell line.

Drug Treatment: Cells were treated with acalabrutinib (1 or 2 µmol/l) and/or ACP-319 (1 or 2

µmol/l) for 4 or 24 hours. A DMSO control was used.[8]

Western Blot Analysis: Following treatment, cell lysates were collected and subjected to

western blotting to analyze the phosphorylation status of key signaling proteins, including

AKT and ERK. Vinculin was used as a loading control.[8]

Clinical Trial: Acalabrutinib in Combination with ACP-
319 (NCT02328014)
Objective: To evaluate the safety, pharmacokinetics, pharmacodynamics, and efficacy of

acalabrutinib in combination with ACP-319 in patients with relapsed/refractory B-cell

malignancies.[9]

Study Design: A phase 1/2, open-label, multicenter study.

Part 1 (Dose Escalation): Patients received a fixed dose of acalabrutinib (100 mg BID) with

escalating doses of ACP-319 (25, 50, and 100 mg BID) to determine the maximum tolerated

dose (MTD).[9]

Part 2 (Dose Expansion): Patients with GCB and non-GCB DLBCL received acalabrutinib at

the fixed dose and ACP-319 at the MTD established in Part 1.[9]
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Key Inclusion Criteria:

Adults with relapsed/refractory B-cell non-Hodgkin lymphoma.

ECOG performance status of ≤ 2.

Key Exclusion Criteria:

Prior allogeneic stem cell transplant.

CNS involvement by lymphoma.

Endpoints:

Primary: Safety and determination of the MTD.

Secondary: Overall response rate (ORR), duration of response, progression-free survival

(PFS), pharmacokinetics, and pharmacodynamics.
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Caption: BCR signaling pathway and points of inhibition by acalabrutinib and ACP-319.
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Part 2: Dose Expansion
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Caption: Workflow of the Phase 1/2 clinical trial for acalabrutinib and ACP-319.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1574553#acp-319-validation-in-different-cancer-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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